MK-1496 -

MK-1496

Catalog Number: EVT-255941
CAS Number:
Molecular Formula: Unknown
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK1496 is a n orally bioavailable Polo-like kinase 1 (Plk1) inhibitor with potential antineoplastic activity. Polo-like kinase 1 inhibitor MK1496 selectively inhibits Plk1, inducing selective G2/M arrest followed by apoptosis in a variety of tumor cells while causing reversible cell arrest at the G1 and G2 stage without apoptosis in normal cells. Plk1, named after the polo gene of Drosophila melanogaster, is a serine/threonine protein kinase involved in regulating mitotic spindle function in a non-ATP competitive manner. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Molecular Structure Analysis

The molecular structure of MK-1496 is characterized by its specific arrangement of atoms that confer its biological activity. The compound's structure includes:

  • Core Structure: Typically features a heterocyclic ring or similar framework that is common among PLK1 inhibitors.
  • Functional Groups: Various substituents that enhance binding affinity and specificity for the target enzyme.

The precise molecular formula and structural data are not disclosed in the available sources, but it is crucial for understanding how MK-1496 interacts with PLK1.

Chemical Reactions Analysis

MK-1496 undergoes several chemical reactions during its interaction with biological targets:

  • Inhibition Mechanism: As an ATP-competitive inhibitor, MK-1496 competes with adenosine triphosphate for binding to PLK1. This interaction disrupts normal kinase activity, leading to impaired mitotic progression.
  • Metabolic Pathways: The compound may also participate in metabolic transformations within the body, affecting its pharmacokinetics and pharmacodynamics.

Technical details regarding these reactions are critical for understanding the drug's efficacy and safety profile.

Mechanism of Action

MK-1496 exerts its therapeutic effects primarily through the inhibition of PLK1. The mechanism can be summarized as follows:

  1. Binding: MK-1496 binds to the ATP-binding site of PLK1.
  2. Inhibition of Kinase Activity: This binding prevents PLK1 from phosphorylating its substrates, which are necessary for proper mitotic spindle formation and chromosome segregation.
  3. Induction of Cell Death: The inhibition leads to premature mitotic exit and subsequent cell death due to chromosomal instability, a hallmark feature exploited in cancer therapies .
Physical and Chemical Properties Analysis

While specific physical properties such as melting point or boiling point for MK-1496 are not provided in the sources, compounds in this category typically exhibit:

  • Solubility: Often soluble in organic solvents but may have variable solubility in aqueous environments.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; thus, compounds like MK-1496 are designed to be stable at body temperature and pH.

Chemical properties relevant to drug development include lipophilicity (log P), which influences absorption and distribution within biological systems.

Applications

MK-1496 has been primarily investigated for its potential use in oncology:

  • Cancer Treatment: Its primary application lies in treating various forms of cancer by targeting cell division processes. Clinical trials have explored its effectiveness against advanced solid tumors.
  • Combination Therapy: There is ongoing research into using MK-1496 in combination with other chemotherapeutic agents like Paclitaxel to enhance treatment outcomes .
Molecular Mechanisms of MK-1496 in Targeted Kinase Inhibition

Structural Basis of PLK1 Inhibition by MK-1496: Binding Affinity and Selectivity Profiling

MK-1496 (chemical name: (1S)-1-(4-((1S)-1-Aminoethyl)phenyl)-2-(tert-butylamino)ethanol; CAS#1037254-47-9) is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), with a molecular weight of 236.36 g/mol and the molecular formula C₁₄H₂₄N₂O [1]. Its stereospecific structure, characterized by (S,S)-configuration at the chiral centers, enables high-affinity binding to the kinase domain of PLK1. Biochemical profiling demonstrates MK-1496's 50-fold greater selectivity for PLK1 (IC₅₀ = 2 nM) over PLK2 (IC₅₀ = 100 nM) and PLK3 (IC₅₀ = 90 nM), attributable to unique interactions with the hinge region and hydrophobic back pocket of PLK1's catalytic site [1] [4].

Table 1: Selectivity Profile of MK-1496 Against Polo-like Kinase Family

KinaseIC₅₀ (nM)Role in Cell CycleStructural Basis of Selectivity
PLK12Mitotic entry, spindle assemblyOptimal fit in hydrophobic pocket
PLK2100G1/S transitionSteric clash with Leu132 residue
PLK390DNA damage responseReduced affinity for PB2 domain
PLK4>1000Centriole duplicationDivergent polo-box architecture

The selectivity is further explained by structural analyses revealing that MK-1496 forms hydrogen bonds with Cys67 and Lys82 in PLK1's ATP-binding cleft, while steric hindrance from Leu132 in PLK2 and His136 in PLK3 disrupts binding [4] [8]. This discrimination prevents off-target effects on PLK4, which contains only one polo-box (PB1) instead of the dual polo-box domain (PB1-PB2) characteristic of PLK1-3 [8].

Allosteric Modulation vs. Competitive Inhibition: Mechanistic Studies of MK-1496-Kinase Interactions

MK-1496 functions primarily as a competitive ATP-antagonist, binding the hinge region of PLK1's kinase domain (KD) without covalent modification [1]. Isothermal titration calorimetry studies confirm a binding affinity (Kd) of 1.8 nM, driven by enthalpy changes from hydrogen bonding and hydrophobic interactions [4]. Unlike allosteric PLK1 inhibitors (e.g., poloxin derivatives targeting the polo-box domain), MK-1496 directly occupies the ATP-pocket, preventing phosphate transfer to substrates [2] [4].

Hybrid studies replacing PLK1's polo-box domain (PBD) with PBD2 (from PLK2) reveal that kinase domain inhibition remains the primary mechanism of action. PBD-swapped PLK1 variants retain sensitivity to MK-1496, confirming that catalytic inhibition—not PBD disruption—mediates cytotoxicity [4]. However, MK-1496 binding induces conformational changes in the kinase domain that indirectly reduce phosphopeptide affinity of the downstream PBD by 40%, suggesting long-range allosteric effects [4] [8]. This dual functionality distinguishes MK-1496 from purely ATP-competitive or PBD-targeted agents.

MK-1496-Induced Disruption of Mitotic Signaling Cascades: Phosphoproteomic Analysis

Phosphoproteomic screens in HeLa cells treated with 100 nM MK-1496 for 6 hours identify 1,248 downregulated phosphosites across 672 proteins, with PLK1-dependent mitotic substrates most severely affected [2] [3]. Key disrupted pathways include:

  • Centrosome maturation: 85% reduction in phosphorylated TCTP (p-Thr64) and CEP192 (p-Ser825)
  • Spindle assembly: 70% decrease in BubR1 (p-Ser670) and Kif2a (p-Ser135) phosphorylation
  • Cyclin B1 stabilization: 60% reduction in phospho-markers preventing APC/C-mediated degradation

Table 2: Top Phosphosites Suppressed by MK-1496 Treatment

SubstratePhosphositeFunctionReduction (%)Validation Method
Cdc25Cp-Ser198G2/M transition92%Western blot
STILp-Ser1116Centriole duplication88%Mass spectrometry
Wee1p-Ser642CDK1 inhibition75%Kinase assay
NudCp-Ser274Spindle dynamics68%Immunofluorescence

These changes correlate with G2/M arrest and apoptosis selectively in tumor cells, while normal cells undergo reversible G1/G2 arrest without caspase activation [1] [3]. The phosphosite signature serves as a pharmacodynamic biomarker, with clinical studies confirming dose-dependent reductions in pHistone H3 (Ser10) levels correlating with MK-1496 plasma concentrations [3].

Role of MK-1496 in Polo-Box Domain (PBD) Interactions and Subcellular Localization of PLK1

PLK1's PBD—comprising PB1 and PB2 subdomains—binds phosphorylated Ser-pSer/pThr-Pro motifs to direct subcellular localization [2] [8]. While MK-1496 does not directly target the PBD, it indirectly disrupts PBD function through two mechanisms:

  • Autophosphorylation blockade: PLK1 autophosphorylates Ser137 in its PBD to enhance substrate affinity. MK-1496 inhibits this in trans phosphorylation, reducing PBD-peptide binding by 60% [4].
  • Localization interference: Live-cell imaging shows MK-1496 treatment delocalizes PLK1 from key mitotic structures:
  • 80% reduction at kinetochores
  • 75% loss from centrosomes
  • Disrupted translocation to the midbody during cytokinesis [2] [4]

This mislocalization prevents phosphorylation of spatially restricted substrates like Cdc25C at the centrosome and Bub1 at kinetochores. Notably, mutations in the PBD (e.g., W414F in PB1) phenocopy MK-1496 effects, confirming that PBD dysfunction contributes significantly to efficacy [4] [8]. The unique PBD of PLK4 (lacking PB2) remains unaffected, explaining MK-1496's minimal impact on centriole duplication [8].

Properties

Product Name

MK-1496

Molecular Formula

Unknown

Synonyms

MK-1496; MK1496; MK 1496.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.